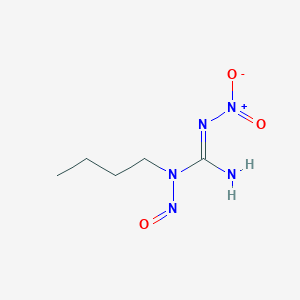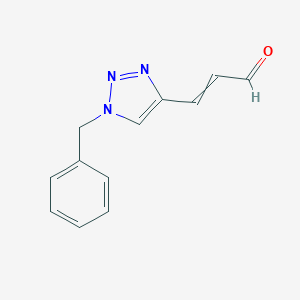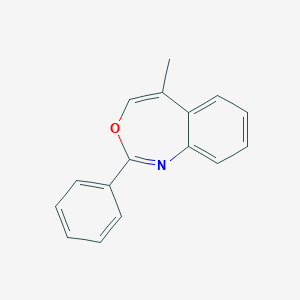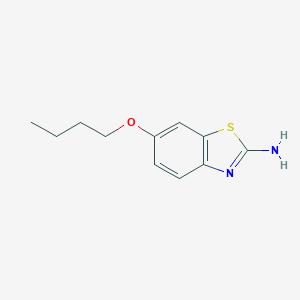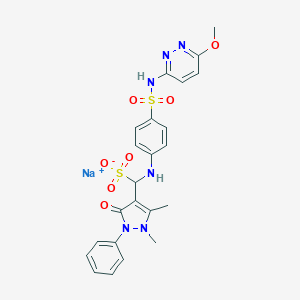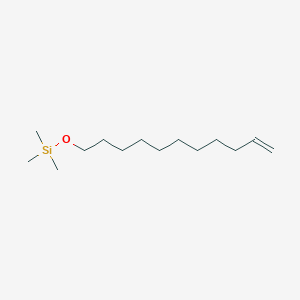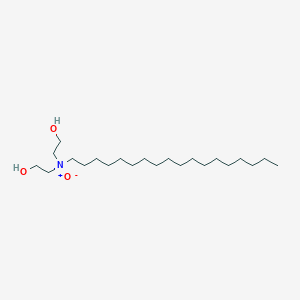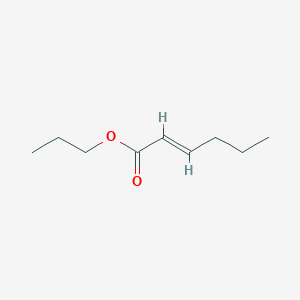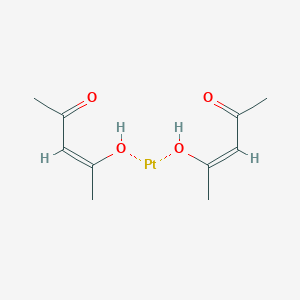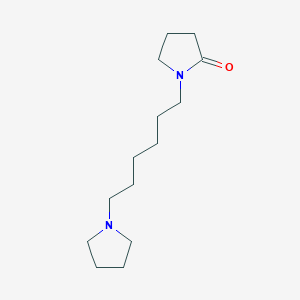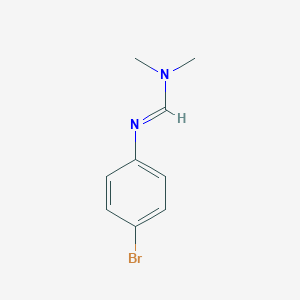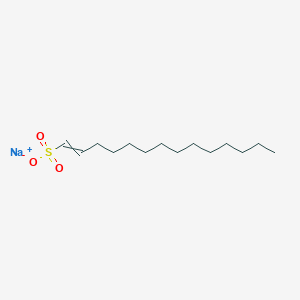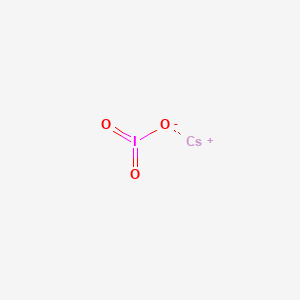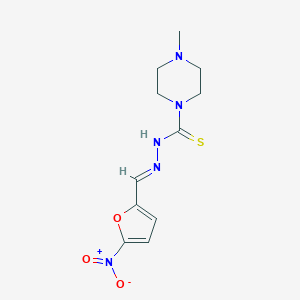
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide, also known as PFMH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
科学的研究の応用
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been investigated for its potential as an antitumor agent. Studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide inhibits the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. In biochemistry, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been used as a reagent for the detection of amino acids and peptides. In materials science, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential as a corrosion inhibitor for metals.
作用機序
The mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide in inhibiting cancer cell growth involves the induction of apoptosis and disruption of the cell cycle. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide also disrupts the cell cycle by inhibiting the activity of cyclin-dependent kinases and inducing the expression of cell cycle inhibitors.
生化学的および生理学的効果
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide inhibits the growth of cancer cells and induces apoptosis. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has also been shown to inhibit the activity of enzymes involved in the metabolism of amino acids and peptides. In vivo studies have shown that 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has low toxicity and does not cause significant adverse effects.
実験室実験の利点と制限
One of the main advantages of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is its potential as an antitumor agent. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide also has low toxicity and does not cause significant adverse effects in vivo. However, one of the limitations of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide. One potential direction is the development of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide derivatives with improved solubility and potency. Another direction is the investigation of the mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide in more detail, particularly in relation to its effects on specific signaling pathways. Additionally, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide could be studied for its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the reaction between 4-methylpiperazine-1-carbothioamide and 5-nitrofurfuraldehyde hydrazone. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has been studied for its potential applications in medicinal chemistry, biochemistry, and materials science. The mechanism of action of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the induction of apoptosis and disruption of the cell cycle. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has several biochemical and physiological effects, including the inhibition of cancer cell growth and the inhibition of amino acid and peptide metabolism. 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide has advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide involves the reaction between 4-methylpiperazine-1-carbothioamide and 5-nitrofurfuraldehyde hydrazone. The reaction takes place in the presence of acetic acid and yields 1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide as a yellow solid. The purity of the compound can be improved by recrystallization.
特性
CAS番号 |
14052-75-6 |
|---|---|
製品名 |
1-Piperazinecarbothioic acid, 4-methyl-, (5-nitrofurfurylidene)hydrazide |
分子式 |
C11H15N5O3S |
分子量 |
297.34 g/mol |
IUPAC名 |
4-methyl-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]piperazine-1-carbothioamide |
InChI |
InChI=1S/C11H15N5O3S/c1-14-4-6-15(7-5-14)11(20)13-12-8-9-2-3-10(19-9)16(17)18/h2-3,8H,4-7H2,1H3,(H,13,20)/b12-8+ |
InChIキー |
PXBKTZYLYWNMGL-XYOKQWHBSA-N |
異性体SMILES |
CN1CCN(CC1)C(=S)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CN1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
CN1CCN(CC1)C(=S)NN=CC2=CC=C(O2)[N+](=O)[O-] |
その他のCAS番号 |
14052-75-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




